molecular formula C5H5N3 B1322458 2-Amino-1H-pyrrole-3-carbonitrile CAS No. 755753-61-8

2-Amino-1H-pyrrole-3-carbonitrile

Cat. No.: B1322458
CAS No.: 755753-61-8
M. Wt: 107.11 g/mol
InChI Key: HGUUICKROVJTES-UHFFFAOYSA-N
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Description

2-Amino-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound featuring a pyrrole ring substituted with an amino group at the 2-position and a nitrile group at the 3-position

Biochemical Analysis

Biochemical Properties

2-Amino-1H-pyrrole-3-carbonitrile plays a crucial role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs. The compound also binds to proteins like albumin, affecting their function and stability. Additionally, this compound can interact with nucleic acids, influencing gene expression and DNA repair mechanisms .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspases and upregulating pro-apoptotic genes such as BAX and P53 . The compound also influences cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit the activity of enzymes like tyrosine kinases, leading to reduced phosphorylation of downstream targets . The compound also modulates gene expression by binding to transcription factors and altering their activity . Additionally, this compound can induce changes in chromatin structure, affecting the accessibility of DNA to transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic benefits without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound also affects the activity of key metabolic enzymes, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by membrane transporters such as ABC transporters, which facilitate its uptake and efflux . The compound also binds to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions influence the bioavailability and efficacy of this compound .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific organelles such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the localization and stability of this compound . These modifications help direct the compound to specific subcellular compartments, enhancing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyanoacetamide with α,β-unsaturated carbonyl compounds under basic conditions. The reaction proceeds through a Michael addition followed by cyclization and dehydration steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Conversion to 2-amino-1H-pyrrole-3-amine.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

  • 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile
  • Pyrrolo[2,3-d]pyrimidine derivatives

Comparison: 2-Amino-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-amino-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUUICKROVJTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626258
Record name 2-Amino-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755753-61-8
Record name 2-Amino-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Amino-1H-pyrrole-3-carbonitrile in the synthesis of 7-deazaadenines?

A1: this compound serves as a crucial starting material for synthesizing pyrrolo[2,3-d]pyrimidin-4-amines, which are 7-deazaadenine analogs []. The researchers utilized this compound to build the core structure of the desired 7-deazaadenine derivatives.

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